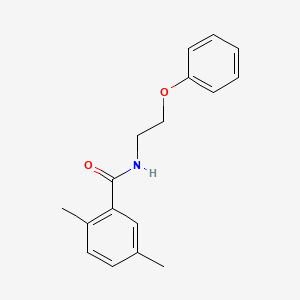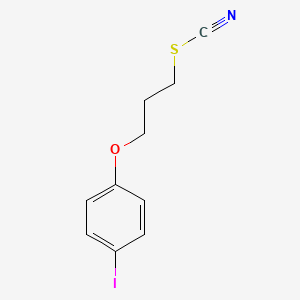![molecular formula C16H14N2O4S B4922497 ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate](/img/structure/B4922497.png)
ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of oxadiazole derivatives, which have been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate has been extensively studied for its potential applications in various fields of scientific research. Some of the major research applications include:
1. Antimicrobial activity: Ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate has been found to exhibit potent antimicrobial activity against a wide range of bacteria and fungi.
2. Anti-inflammatory activity: This compound has been shown to possess significant anti-inflammatory activity, making it a potential candidate for the development of anti-inflammatory drugs.
3. Anticancer activity: Ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate has been found to exhibit potent anticancer activity against a variety of cancer cell lines.
4. Antioxidant activity: This compound has been shown to possess significant antioxidant activity, making it a potential candidate for the development of antioxidant supplements.
Mecanismo De Acción
The mechanism of action of Ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate has been found to exhibit a wide range of biochemical and physiological effects. Some of the major effects include:
1. Inhibition of inflammatory mediators: This compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.
2. Induction of apoptosis: Ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate has been found to induce apoptosis in cancer cells, leading to their death.
3. Protection against oxidative stress: This compound has been shown to protect cells against oxidative stress by scavenging free radicals and inhibiting lipid peroxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate in lab experiments include its potent biological activity, high purity, and high yield. The limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Direcciones Futuras
There are several future directions for the research on Ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate. Some of the major directions include:
1. Development of novel drugs: This compound has the potential to be developed into novel drugs for the treatment of various diseases such as cancer, inflammation, and microbial infections.
2. Optimization of synthesis method: The synthesis method of Ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate can be further optimized to increase the yield and reduce the cost of production.
3. Mechanistic studies: Further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various signaling pathways and enzymes.
4. Toxicity studies: Toxicity studies are needed to determine the safety of this compound for human use.
Conclusion:
Ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate is a promising compound with potential applications in various fields of scientific research. Its potent biological activity, high purity, and high yield make it an attractive candidate for the development of novel drugs and supplements. However, further studies are needed to fully understand its mechanism of action, optimize its synthesis method, and determine its safety for human use.
Métodos De Síntesis
The synthesis of Ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate involves the condensation reaction between 2-thienylhydrazine and ethyl 4-formylbenzoate in the presence of acetic acid. The resulting product is then treated with methoxyacetic acid to obtain the final compound. This synthesis method has been optimized to yield a high purity and high yield of the product.
Propiedades
IUPAC Name |
ethyl 4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-2-20-16(19)11-5-7-12(8-6-11)21-10-14-17-15(18-22-14)13-4-3-9-23-13/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFZVJYFMAELNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 3,3'-[(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)diimino]dipropanoate](/img/structure/B4922415.png)
![ethyl 2-({2-[(4,6-dimethyl-2-pyrimidinyl)thio]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4922421.png)
![1-isopropyl-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4922436.png)
![9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole](/img/structure/B4922442.png)


![1-[3-(2,3,5-trimethylphenoxy)propyl]-1H-imidazole](/img/structure/B4922470.png)
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4922478.png)

![2-(2,4-dichlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4922503.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4922506.png)
![3-[4-(4-morpholinylsulfonyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B4922509.png)

![ethyl 4-{3-[4-(aminocarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4922520.png)